molecular formula C15H12Cl2N2O B11535419 2,2-dichloro-3-phenyl-N-(pyridin-3-yl)cyclopropanecarboxamide

2,2-dichloro-3-phenyl-N-(pyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B11535419
M. Wt: 307.2 g/mol
InChI Key: PTIZETSPHFSZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-DICHLORO-3-PHENYL-N-(PYRIDIN-3-YL)CYCLOPROPANE-1-CARBOXAMIDE is a synthetic organic compound that features a cyclopropane ring substituted with dichloro, phenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DICHLORO-3-PHENYL-N-(PYRIDIN-3-YL)CYCLOPROPANE-1-CARBOXAMIDE typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of a phenyl-substituted cyclopropane with dichlorocarbene, generated in situ from chloroform and a strong base. The resulting dichlorocyclopropane intermediate is then reacted with pyridin-3-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,2-DICHLORO-3-PHENYL-N-(PYRIDIN-3-YL)CYCLOPROPANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted cyclopropane derivatives.

Scientific Research Applications

2,2-DICHLORO-3-PHENYL-N-(PYRIDIN-3-YL)CYCLOPROPANE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-DICHLORO-3-PHENYL-N-(PYRIDIN-3-YL)CYCLOPROPANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-3-phenylcyclopropane-1-carboxamide: Lacks the pyridinyl group, which may affect its biological activity and chemical reactivity.

    3-Phenyl-N-(pyridin-3-yl)cyclopropane-1-carboxamide: Lacks the dichloro groups, which can influence its chemical properties and reactivity.

Uniqueness

2,2-DICHLORO-3-PHENYL-N-(PYRIDIN-3-YL)CYCLOPROPANE-1-CARBOXAMIDE is unique due to the presence of both dichloro and pyridinyl groups on the cyclopropane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

2,2-dichloro-3-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H12Cl2N2O/c16-15(17)12(10-5-2-1-3-6-10)13(15)14(20)19-11-7-4-8-18-9-11/h1-9,12-13H,(H,19,20)

InChI Key

PTIZETSPHFSZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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